molecular formula C33H28 B3112226 Tetrakis(4-vinylphenyl)methane CAS No. 188647-25-8

Tetrakis(4-vinylphenyl)methane

Cat. No.: B3112226
CAS No.: 188647-25-8
M. Wt: 424.6 g/mol
InChI Key: PSGMDUASGFGGHR-UHFFFAOYSA-N
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Description

Tetrakis(4-vinylphenyl)methane: is an organic compound with the chemical formula C33H28 . It is a tetrahedral molecule consisting of a central carbon atom bonded to four vinylphenyl groups. This compound is notable for its use in the synthesis of high-performance polymers and as a building block in the creation of porous organic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(4-vinylphenyl)methane can be synthesized through a multi-step process involving the reaction of phenylacetylene with a suitable catalyst. One common method involves the Sonogashira–Hagihara coupling reaction, where phenylacetylene is reacted with tetrakis(4-bromophenyl)methane in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is often purified through recrystallization or chromatography techniques to ensure high quality.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-vinylphenyl)methane undergoes various chemical reactions, including:

    Polymerization: The vinyl groups can participate in free radical polymerization to form cross-linked polymers.

    Substitution Reactions: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like nitric acid for nitration or bromine for bromination.

    Oxidation: Oxidizing agents such as potassium permanganate or ozone.

Major Products:

    Polymerization: Cross-linked polymers with high thermal stability and mechanical strength.

    Substitution Reactions: Substituted phenyl derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of vinyl groups.

Scientific Research Applications

Chemistry: Tetrakis(4-vinylphenyl)methane is used as a monomer in the synthesis of high-performance polymers and porous organic frameworks. These materials have applications in gas storage, separation, and catalysis .

Biology and Medicine: While direct applications in biology and medicine are limited, the polymers derived from this compound can be used in biomedical devices and drug delivery systems due to their biocompatibility and tunable properties .

Industry: In the industrial sector, this compound-based polymers are used in coatings, adhesives, and composite materials. Their high thermal stability and mechanical strength make them suitable for demanding applications .

Comparison with Similar Compounds

  • Tetrakis(4-ethynylphenyl)methane
  • Tetrakis(4-bromophenyl)methane
  • Tetrakis(4-iodophenyl)methane

Comparison: Tetrakis(4-vinylphenyl)methane is unique due to its vinyl groups, which allow for polymerization reactions to form cross-linked networks. In contrast, tetrakis(4-ethynylphenyl)methane is used in the synthesis of microporous organic polymers through Sonogashira–Hagihara coupling reactions . Tetrakis(4-bromophenyl)methane and tetrakis(4-iodophenyl)methane are often used as intermediates in the synthesis of other complex organic molecules .

Properties

IUPAC Name

1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGMDUASGFGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571317
Record name 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188647-25-8
Record name 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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